(-)-Menthyl chloroformate

Catalog No.
S602518
CAS No.
14602-86-9
M.F
C11H19ClO2
M. Wt
218.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Menthyl chloroformate

CAS Number

14602-86-9

Product Name

(-)-Menthyl chloroformate

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

InChI

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

KIUPCUCGVCGPPA-KXUCPTDWSA-N

SMILES

CC1CCC(C(C1)OC(=O)Cl)C(C)C

Synonyms

Carbonochloridic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester; (-)-(1R,2S,5R)-Menthyl Chloroformate; (-)-(R)-Menthyl Chloroformate; (-)-Menthyl Chloroformate; (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl Chloroformate; (1R,2S,5R)-Menthyl C

Canonical SMILES

CC1CCC(C(C1)OC(=O)Cl)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)Cl)C(C)C

Due to its specific stereochemistry and functional groups, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate finds applications in various scientific research fields, as detailed below:

Organic synthesis

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate acts as a versatile chiral derivatizing agent in organic synthesis. Its ability to react with various nucleophiles while preserving chirality makes it valuable for:

  • Enantioselective synthesis: It can be used to introduce a menthoxycarbonyl (MOC) protecting group onto chiral alcohols, allowing for selective protection and deprotection during multistep syntheses. This is crucial for synthesizing complex molecules with desired stereochemical configurations [].
  • Resolution of racemic mixtures: By selectively reacting with one enantiomer of a racemic mixture, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate can be used to separate the two enantiomers, enabling the isolation of pure enantiomers for further studies [].

Medicinal chemistry

The unique structural features of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate make it a potential candidate for developing new drugs. Researchers are exploring its potential applications in:

  • Drug design and development: The menthoxycarbonyl group can be used as a bioreversible prodrug moiety, meaning it can be attached to a drug molecule to improve its pharmacokinetic properties, such as solubility and targeting, and then be cleaved in the body to release the active drug [].
  • Asymmetric synthesis of chiral drugs: The compound's ability to act as a chiral auxiliary or catalyst in asymmetric synthesis can be valuable for producing enantiopure drugs, which often have superior therapeutic effects compared to racemic mixtures [].

(-)-Menthyl chloroformate is a chiral organic compound with the molecular formula C11_{11}H19_{19}ClO2_2. It is a colorless to pale yellow liquid, known for its characteristic minty odor due to its derivation from menthol. This compound is primarily utilized as a chiral derivatizing agent in organic synthesis, particularly in the preparation of various esters and carbonates. Its unique structure, featuring a chloroformate functional group, allows it to participate in various

  • Nucleophilic Substitution: The chloroformate group is reactive towards nucleophiles, allowing for the substitution of the chlorine atom by alcohols to form corresponding menthyl esters.
  • Carbonyl Addition: It can react with carbon nucleophiles, leading to the formation of menthyl carbamates or other derivatives.
  • Decomposition: Under certain conditions, (-)-menthyl chloroformate can decompose, releasing carbon dioxide and hydrochloric acid, which can be a consideration in storage and handling .

Research has indicated that (-)-menthyl chloroformate exhibits biological activity that may include antimicrobial properties. Its derivatives have been studied for potential applications in pharmaceuticals due to their ability to modify biological molecules. The compound's chirality contributes to its specificity in biological interactions, making it a candidate for further investigation in drug design and development .

The synthesis of (-)-menthyl chloroformate typically involves the reaction of menthol with phosgene or its derivatives. The general procedure can be summarized as follows:

  • Starting Material: Menthol is used as the starting material due to its availability and favorable properties.
  • Reagent Addition: Phosgene gas or a phosgene equivalent is introduced to the reaction mixture containing menthol.
  • Reaction Conditions: The reaction is carried out under controlled temperature and inert atmosphere conditions to prevent moisture interference.
  • Isolation: After completion, the product is purified through distillation or chromatography to yield (-)-menthyl chloroformate .

Reactivity(-)-Menthyl ChloroformateYesChiral derivatization, pharmaceuticalsModerate nucleophilic substitutionMethyl ChloroformateNoGeneral synthesisHigh reactivityEthyl ChloroformateNoSynthesis of estersModerate reactivityBenzyl ChloroformateNoOrganic synthesisVariable reactivity

(-)-Menthyl chloroformate stands out due to its chirality, making it particularly useful in applications requiring specific stereochemical configurations. This uniqueness enhances its utility in asymmetric synthesis compared to non-chiral analogues .

Studies on (-)-menthyl chloroformate have focused on its interactions with biological systems. Research indicates that its derivatives can interact with enzymes and receptors due to their structural similarity to natural substrates. These interactions are essential for understanding how this compound can be utilized in drug design and therapeutic applications. Additionally, toxicity studies highlight the need for careful handling due to its corrosive nature .

Several compounds share structural similarities with (-)-menthyl chloroformate, including:

  • Methyl Chloroformate: A simpler analogue without chirality; used similarly but lacks specific biological activity associated with chiral compounds.
  • Ethyl Chloroformate: Another analogue that is more volatile; often used in similar synthetic applications but less effective as a chiral reagent.
  • Benzyl Chloroformate: Contains an aromatic ring; used in organic synthesis but has different reactivity patterns compared to menthyl derivatives.

Comparison Table

Compound NameChirality

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (11.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (88.64%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Dates

Modify: 2023-08-15

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